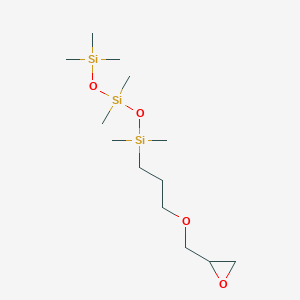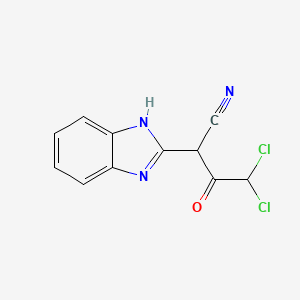
Poli(dimetilsiloxano), terminado con éter monoglicidílico
Descripción general
Descripción
Poly(dimethylsiloxane), monoglycidyl ether terminated, commonly known as PDMS, is a silicone polymer that has gained significant attention in the scientific research community due to its unique properties. PDMS is a versatile material that can be synthesized in various forms and used in several applications.
Aplicaciones Científicas De Investigación
Modificador de Resina y Aditivo para Pinturas
El Poli(dimetilsiloxano), terminado con éter monoglicidílico se usa como modificador de resina y aditivo para pinturas {svg_1}. Mejora las propiedades de las resinas y las pinturas, mejorando su rendimiento y durabilidad.
Lubricante
Este compuesto exhibe buenas propiedades lubricantes {svg_2}. Se puede utilizar en varias aplicaciones donde se requieren estabilidad a altas temperaturas, flexibilidad a bajas temperaturas y excelente repelencia al agua.
Implantes y Dispositivos Biomédicos
El this compound se utiliza en la producción de implantes y dispositivos biomédicos {svg_3}. Sus recubrimientos resistentes a la formación de proteínas lo hacen adecuado para tales aplicaciones.
Material Ópticamente Claro
El compuesto es ópticamente claro {svg_4}, lo que lo hace útil en aplicaciones que requieren transparencia, como dispositivos ópticos y lentes.
Material Inerte, No Tóxico e Inflamable
Sus propiedades inertes, no tóxicas e inflamables {svg_5} lo hacen adecuado para su uso en una variedad de aplicaciones, incluidos dispositivos médicos, elastómeros, agentes antiespumantes, lubricantes resistentes al calor, retardantes de llama y cosméticos.
Formación de Películas/Membranas Biodegradables
El this compound puede facilitar la formación de películas/membranas biodegradables vitales {svg_6}. Estas películas/membranas se pueden utilizar en varias aplicaciones, que incluyen empaque, agricultura y aplicaciones médicas.
Recubrimientos Repelentes al Agua en la Industria Textil
El compuesto es hidrófobo {svg_7}, lo que lo hace útil para proporcionar recubrimientos repelentes al agua en la industria textil.
Replicación de Alta Resolución en Nanotecnología
Se ha utilizado para la replicación de alta resolución de patrones complejos en nanotecnología {svg_8}. Esto lo hace valioso en la producción de dispositivos micro y nano.
Safety and Hazards
Mecanismo De Acción
Target of Action
Poly(dimethylsiloxane), monoglycidyl ether terminated (PDMS-MGET) is primarily used as a resin modifier and paint additive . Its primary targets are the materials it is added to, where it modifies their properties to enhance their performance.
Mode of Action
PDMS-MGET interacts with its targets by integrating into their structure. It forms a network structure through continuous silicon-oxygen bonds, which gives it high thermal stability and chemical inertness . This interaction results in changes to the physical properties of the target material, such as reducing surface energy, lowering viscosity, and increasing transparency .
Pharmacokinetics
It has a density of 0.97 g/mL at 25 °C (lit.) , a refractive index of n20/D 1.408 (lit.) , and a viscosity of 65 cSt (25 °C) (lit.) . These properties impact its behavior and effectiveness when used as a resin modifier and paint additive.
Result of Action
The addition of PDMS-MGET to resins and paints results in materials with improved properties. These can include increased thermal stability, reduced surface energy, lower viscosity, and enhanced transparency . The exact effects depend on the specific formulation of the resin or paint and the amount of PDMS-MGET added.
Action Environment
Environmental factors can influence the action, efficacy, and stability of PDMS-MGET. For example, it is relatively inert to many common chemicals, including acids, bases, oxidizers, and reductants . It can react with some active compounds such as acyl chlorides, anhydrides, and alcohols . Therefore, the chemical environment in which PDMS-MGET is used can affect its performance. Additionally, it should be used in a well-ventilated environment to avoid inhalation of vapors .
Análisis Bioquímico
Biochemical Properties
Poly(dimethylsiloxane), monoglycidyl ether terminated, plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound can form covalent bonds with proteins, enzymes, and other biomolecules through its reactive glycidyl ether group. For instance, it can react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction is crucial in immobilizing enzymes on surfaces, enhancing their stability and activity. Additionally, poly(dimethylsiloxane), monoglycidyl ether terminated, can interact with nucleic acids, facilitating the development of biosensors and diagnostic tools .
Cellular Effects
Poly(dimethylsiloxane), monoglycidyl ether terminated, exhibits various effects on different cell types and cellular processes. It has been shown to influence cell adhesion, proliferation, and differentiation. The compound can modulate cell signaling pathways by interacting with cell surface receptors and intracellular signaling molecules. For example, it can activate or inhibit specific kinases, leading to changes in gene expression and cellular metabolism. Poly(dimethylsiloxane), monoglycidyl ether terminated, also affects the cytoskeleton, altering cell shape and motility .
Molecular Mechanism
The molecular mechanism of poly(dimethylsiloxane), monoglycidyl ether terminated, involves its interaction with biomolecules at the molecular level. The glycidyl ether group can form covalent bonds with nucleophilic groups in proteins and enzymes, leading to enzyme inhibition or activation. This compound can also bind to DNA, affecting gene expression by modulating transcription factors and other regulatory proteins. Additionally, poly(dimethylsiloxane), monoglycidyl ether terminated, can induce conformational changes in proteins, altering their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of poly(dimethylsiloxane), monoglycidyl ether terminated, can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, poly(dimethylsiloxane), monoglycidyl ether terminated, may undergo hydrolysis, leading to the formation of silanols and other degradation products. These changes can affect its long-term impact on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of poly(dimethylsiloxane), monoglycidyl ether terminated, vary with different dosages in animal models. At low doses, the compound may enhance cellular functions and promote tissue regeneration. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific concentration of poly(dimethylsiloxane), monoglycidyl ether terminated, is required to achieve the desired biological response. Toxicity studies have shown that prolonged exposure to high doses can result in adverse effects on organ function and overall health .
Metabolic Pathways
Poly(dimethylsiloxane), monoglycidyl ether terminated, is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting cellular homeostasis. Additionally, poly(dimethylsiloxane), monoglycidyl ether terminated, can be metabolized by hydrolytic enzymes, resulting in the formation of silanols and other metabolites .
Transport and Distribution
Within cells and tissues, poly(dimethylsiloxane), monoglycidyl ether terminated, is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets. This localization can influence its activity and function, affecting cellular processes such as signal transduction and membrane dynamics .
Subcellular Localization
Poly(dimethylsiloxane), monoglycidyl ether terminated, exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, poly(dimethylsiloxane), monoglycidyl ether terminated, can accumulate in the nucleus, affecting gene expression and chromatin structure .
Propiedades
IUPAC Name |
[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32O4Si3/c1-18(2,3)16-20(6,7)17-19(4,5)10-8-9-14-11-13-12-15-13/h13H,8-12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIDBLBWLVIZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
157723-26-7 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[(trimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157723-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID301113500 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[(trimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157723-26-7 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[(trimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-5-methyl-1-phenyl-2H-pyrazolo[3,4-b]pyridin-6-one](/img/no-structure.png)

![4-Chloro-7-fluoro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1174491.png)
